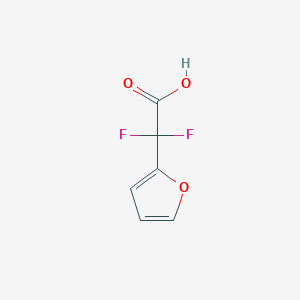

2,2-Difluoro-2-(furan-2-yl)acetic acid

Description

2,2-Difluoro-2-(furan-2-yl)acetic acid is a fluorinated carboxylic acid derivative featuring a furan ring substituted at the α-position of the acetic acid backbone. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the aromatic heterocyclic furan moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,2-difluoro-2-(furan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDDTDUSQNUSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(furan-2-yl)acetic acid can be achieved through several methods. One common approach involves the oxidation of furan derivatives. For example, furan can be oxidized using oxidizing agents such as silver nitrate or potassium permanganate to produce 2-furanacetic acid . This intermediate can then be further fluorinated to obtain 2,2-Difluoro-2-(furan-2-yl)acetic acid.

Another method involves the reaction of furan with acetic anhydride to form 2-furanacetic acid, followed by fluorination . The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(furan-2-yl)acetic acid may involve large-scale oxidation and fluorination processes. The choice of oxidizing and fluorinating agents, as well as reaction conditions, is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(furan-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form difluoromethyl derivatives.

Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and silver nitrate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the difluoroacetic acid moiety under basic conditions.

Major Products Formed

The major products formed from these reactions include difluoromethyl derivatives, oxidized furan carboxylic acids, and substituted furan derivatives. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

2,2-Difluoro-2-(furan-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(furan-2-yl)acetic acid involves its interaction with molecular targets and pathways. The difluoroacetic acid moiety can act as an electrophile, participating in various chemical reactions. The furan ring provides stability and reactivity, allowing the compound to interact with biological molecules and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared with structurally similar α,α-difluoroacetic acid derivatives differing in aromatic/heteroaromatic substituents:

Key Observations :

- Electronic Effects : Replacement of furan’s oxygen with thiophene’s sulfur () reduces synthetic yield (39% vs. 74% for naphthalene), likely due to steric hindrance or radical instability .

- Acidity : Electron-withdrawing groups (e.g., CF₃ in ) increase the acidity of the carboxylic acid moiety, affecting reactivity in coupling reactions .

Biological Activity

2,2-Difluoro-2-(furan-2-yl)acetic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, incorporating both fluorine and furan moieties, suggests a range of interactions with biological targets, making it a subject of various studies aimed at elucidating its pharmacological properties.

The presence of fluorine atoms in organic molecules often enhances their biological activity by modifying electronic properties and increasing lipophilicity. The difluoromethylene group is recognized as a bioisostere of carbonyl groups, which can influence the acidity and reactivity of adjacent functional groups. This characteristic is particularly valuable in drug design, where subtle changes can significantly affect a compound's efficacy and safety profile.

Antioxidant Activity

Research indicates that compounds with similar structural features to 2,2-difluoro-2-(furan-2-yl)acetic acid exhibit notable antioxidant properties. For example, derivatives containing furan rings have been evaluated for their ability to scavenge free radicals. In one study, various derivatives showed significant activity against DPPH radicals, suggesting that the furan moiety contributes to antioxidant efficacy .

Anticancer Potential

The anticancer activity of fluorinated compounds is well-documented. In particular, the incorporation of fluorine can enhance the binding affinity of compounds to cancer-related targets. For instance, similar compounds have shown promising results in inhibiting cell growth across various cancer cell lines (e.g., MCF-7, A549), with IC50 values indicating effective cytotoxicity . The potential of 2,2-difluoro-2-(furan-2-yl)acetic acid as an anticancer agent warrants further investigation.

Study 1: Antioxidant Evaluation

A recent study assessed the antioxidant capacity of several furan-containing compounds using DPPH and ABTS assays. Among the tested compounds, those structurally related to 2,2-difluoro-2-(furan-2-yl)acetic acid exhibited IC50 values ranging from 7.55 μg/mL to 80 μg/mL against DPPH radicals, indicating moderate to potent antioxidant activity .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of fluorinated derivatives in human cancer cell lines. The study reported that certain derivatives showed significant inhibition of cell proliferation with IC50 values as low as 4.65 μM for MCF-7 cells and 7.43 μM for A549 cells . These findings suggest that modifications similar to those present in 2,2-difluoro-2-(furan-2-yl)acetic acid may enhance anticancer efficacy.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.